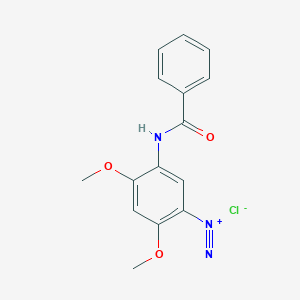
5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride is an aromatic diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes. This compound features a benzamido group, two methoxy groups, and a diazonium group attached to a benzene ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride typically involves the diazotization of 5-amino-2,4-dimethoxybenzamide. The process includes the following steps:
Formation of the amine precursor: 5-Amino-2,4-dimethoxybenzamide is synthesized through the nitration of 2,4-dimethoxybenzoic acid, followed by reduction of the nitro group to an amine.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the synthesis of diazonium salts is scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, resulting in the formation of aryl halides, cyanides, and hydroxides.
Coupling Reactions: The compound can participate in azo coupling reactions with activated aromatic compounds to form azo dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines are typical coupling partners, often in the presence of a base.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Produced via azo coupling reactions, which are highly colored and used as dyes.
Scientific Research Applications
5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution reactions, where the diazonium group is replaced by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
4-Benzamido-2,5-dimethoxybenzene-1-diazonium tetrafluoroborate: Similar structure but with different substituent positions.
5-Benzamido-2,4-dimethoxybenzene-1-diazonium tetrafluoroborate: Similar compound with a different counterion.
Uniqueness
5-Benzamido-2,4-dimethoxybenzene-1-diazonium chloride is unique due to its specific substitution pattern and the presence of both benzamido and methoxy groups, which influence its reactivity and applications in organic synthesis.
Properties
CAS No. |
61799-27-7 |
|---|---|
Molecular Formula |
C15H14ClN3O3 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
5-benzamido-2,4-dimethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C15H13N3O3.ClH/c1-20-13-9-14(21-2)12(18-16)8-11(13)17-15(19)10-6-4-3-5-7-10;/h3-9H,1-2H3;1H |
InChI Key |
TYPLDTAXANYCGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)[N+]#N)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















